Prednisolone 21-Ethylcarbonate

概要

説明

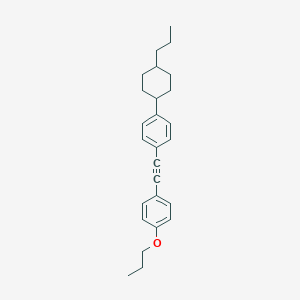

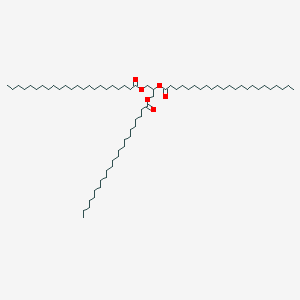

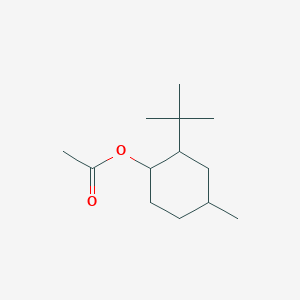

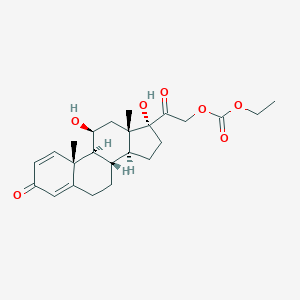

Prednisolone 21-Ethylcarbonate is a derivative of Prednisolone . It has the molecular formula C24 H32 O7 and a molecular weight of 432.51 .

Molecular Structure Analysis

Prednisolone 21-Ethylcarbonate has a complex molecular structure. Its molecular formula is C24 H32 O7 . The structure is characterized by a pregnane skeleton, which is a parent of the class of pregnanes that is pregnane substituted by hydroxy groups at positions 11, 17 and 21 .

科学的研究の応用

Dermatology: Topical Corticosteroids

Prednisolone 21-Ethylcarbonate: is utilized in dermatology as a medium potency topical corticosteroid. It’s particularly effective in treating inflammatory skin disorders due to its anti-inflammatory properties. A notable application is in the form of prednicarbate , which is metabolized to prednisolone-17-ethylcarbonate during skin permeation. This compound has been shown to induce less skin atrophy compared to other corticosteroids, making it a safer option for long-term treatment .

Pharmacodynamics: Anti-Inflammatory Activity

In pharmacodynamic studies, prednisolone 21-ethylcarbonate derivatives exhibit dose-dependent anti-inflammatory activity. This is particularly evident in the ultraviolet erythema test and the vasoconstrictor assay in volunteers. The efficacy of these compounds is enhanced under occlusion, which is a method used to increase drug absorption and potency .

Drug Safety: Atrophogenic Potential

The safety profile of prednisolone 21-ethylcarbonate is a significant area of research. Studies suggest that the atrophogenic potential of prednicarbate, a derivative, is low when used without occlusion. This highlights the importance of application methods in the safety of topical corticosteroids and opens up avenues for developing safer therapeutic options .

Biochemistry: Skin Metabolism

Research into the skin metabolism of prednisolone 21-ethylcarbonate reveals that it undergoes non-enzymatic intramolecular acyl migration to form prednisolone. This understanding is crucial for developing topical formulations with improved safety profiles, as it affects the concentration of the active compound within the skin .

Immunology: Cytokine Modulation

Prednisolone 21-ethylcarbonate and its derivatives have been the focus of immunological research due to their ability to modulate cytokine release. This property is beneficial for treating various dermatological conditions, as it can selectively reduce inflammation without the adverse effects associated with other corticosteroids .

Clinical Therapeutics: Dermatological Disorders

Clinically, prednisolone 21-ethylcarbonate is used to relieve inflammation and pruritus in corticosteroid-responsive dermatological disorders such as atopic dermatitis and psoriasis. Its rapid enzymatic degradation during skin permeation to the active metabolite makes it a valuable therapeutic agent .

作用機序

Target of Action

Prednisolone 21-Ethylcarbonate is a glucocorticoid, similar to cortisol . Its primary targets are glucocorticoid receptors in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Prednisolone 21-Ethylcarbonate interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the transcription and protein synthesis of the target cells, leading to anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

Prednisolone 21-Ethylcarbonate affects several biochemical pathways. It is metabolized to prednisone, which is then further metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites can have various downstream effects on the body’s biochemistry.

Pharmacokinetics

The pharmacokinetics of Prednisolone 21-Ethylcarbonate are complex. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . The compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .

Result of Action

The molecular and cellular effects of Prednisolone 21-Ethylcarbonate’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly notable .

Action Environment

The action, efficacy, and stability of Prednisolone 21-Ethylcarbonate can be influenced by various environmental factors. For instance, it has been observed that a considerable amount of penetrating Prednisolone 21-Ethylcarbonate is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which permeates the skin very rapidly . . This suggests that the skin environment can significantly influence the action and stability of the compound.

Safety and Hazards

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone 21-Ethylcarbonate | |

CAS RN |

2205-88-1 | |

| Record name | Prednisolone 21-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Prednisolone 21-ethylcarbonate compare to its parent compound, Prednisolone, in terms of receptor binding affinity?

A: Prednisolone 21-ethylcarbonate exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to Prednisolone. This difference arises from the esterification at the 21-position, which is known to decrease receptor affinity. [] Conversely, esterification at the 17-position, as seen in Prednisolone 17-ethylcarbonate, leads to a tenfold increase in receptor affinity. [] This highlights the importance of esterification position in modulating the pharmacological activity of glucocorticoids.

Q2: What are the key metabolic pathways of Prednisolone 21-ethylcarbonate in the skin?

A: Prednisolone 21-ethylcarbonate undergoes rapid enzymatic hydrolysis in the skin, primarily by cutaneous esterases. [] The initial step involves the cleavage of the 21-ester bond, yielding Prednisolone 17-ethylcarbonate as the primary metabolite. [] This metabolite can further undergo non-enzymatic acyl migration to form Prednisolone 21-ethylcarbonate, which is subsequently hydrolyzed to Prednisolone. [] Ultimately, Prednisolone, the active glucocorticoid, is formed through this metabolic cascade.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。